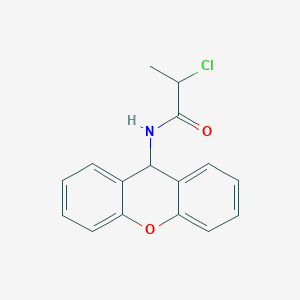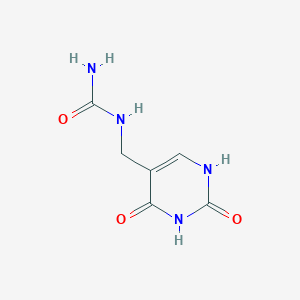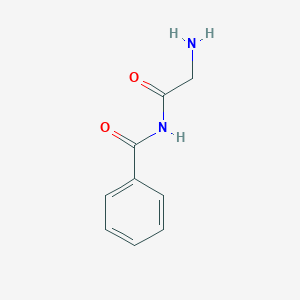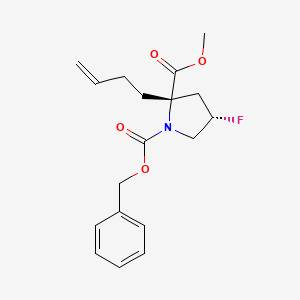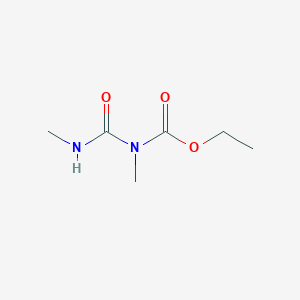
ethyl N-methyl-N-(methylcarbamoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-methyl-N-(methylcarbamoyl)carbamate is an organic compound belonging to the class of carbamate esters. These compounds contain an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl N-methyl-N-(methylcarbamoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of aniline with dimethyl carbonate (DMC) catalyzed by acid–base bifunctional ionic liquids at elevated temperatures (e.g., 160°C for 4 hours). This reaction yields methyl N-phenyl carbamate and methyl N-methyl-N-phenyl carbamate .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves the use of carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of urea, carbamates, and thiocarbamates without requiring an inert atmosphere .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-methyl-N-(methylcarbamoyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include activated sulfonium reagents, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and Si(OMe)4 (tetramethyl orthosilicate). These reagents facilitate the conversion of carbamates into various products under mild and metal-free conditions .
Major Products Formed
The major products formed from these reactions include unsymmetrical ureas, carbamates, and other derivatives. For example, the reaction of aryl isocyanates with amines and alcohols can produce unsymmetrical ureas and carbamates .
Applications De Recherche Scientifique
Ethyl N-methyl-N-(methylcarbamoyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research explores its potential therapeutic applications and interactions with biological targets.
Industry: It is used in the production of pharmaceuticals, insecticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of ethyl N-methyl-N-(methylcarbamoyl)carbamate involves its interaction with specific molecular targets and pathways. As a carbamate ester, it can inhibit certain enzymes by forming stable carbamoyl-enzyme complexes. This inhibition can affect various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate:
Methyl carbamate: Another carbamate ester with similar reactivity and applications.
Methyl N-phenyl carbamate: A related compound synthesized using similar methods.
Uniqueness
Ethyl N-methyl-N-(methylcarbamoyl)carbamate is unique due to its specific structure and reactivity. Its ability to form stable carbamoyl-enzyme complexes distinguishes it from other carbamate esters, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
36209-14-0 |
|---|---|
Formule moléculaire |
C6H12N2O3 |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
ethyl N-methyl-N-(methylcarbamoyl)carbamate |
InChI |
InChI=1S/C6H12N2O3/c1-4-11-6(10)8(3)5(9)7-2/h4H2,1-3H3,(H,7,9) |
Clé InChI |
FLWWNSDLTRLYGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,6-dimethylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14013453.png)
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
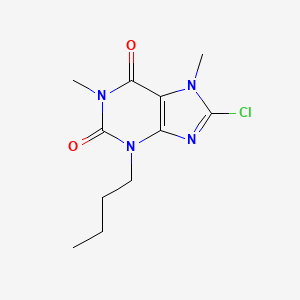
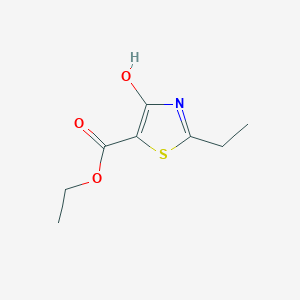

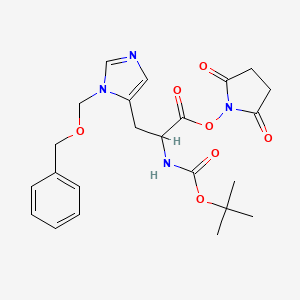
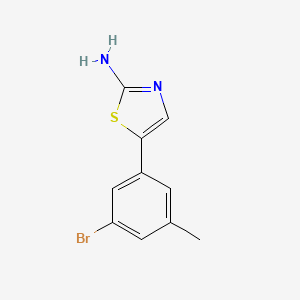
![2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
